molecular formula C15H10F3NO5 B3022024 3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde CAS No. 416887-49-5

3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde

Cat. No.: B3022024
CAS No.: 416887-49-5
M. Wt: 341.24 g/mol
InChI Key: OSAFDLLORPBBMX-UHFFFAOYSA-N
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Description

3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is an organic compound with the molecular formula C15H10F3NO5 and a molecular weight of 341.24 g/mol . This compound is characterized by the presence of methoxy, nitro, and trifluoromethyl functional groups attached to a benzaldehyde core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde can be achieved through several methods, including the Claisen-Schmidt condensation and the Ullmann reaction.

    Claisen-Schmidt Condensation: This method involves the condensation of an aromatic aldehyde with a ketone in the presence of a base, typically under reflux conditions. The reaction is facilitated by the use of catalysts such as sodium hydroxide or potassium hydroxide.

    Ullmann Reaction: This method involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst. The reaction is typically carried out under elevated temperatures and inert atmosphere conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes can be scaled up for industrial applications. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and iron powder (Fe) with hydrochloric acid (HCl).

    Substitution: Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid.

    Reduction: 3-Methoxy-4-[2-amino-4-(trifluoromethyl)phenoxy]benzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s functional groups make it a candidate for studying enzyme interactions and receptor binding.

    Industry: Its thermal stability and potential for modification make it of interest in material science research.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is not extensively studied. its functional groups suggest potential interactions with biological targets such as enzymes and receptors. The nitro group may participate in redox reactions, while the methoxy and trifluoromethyl groups can influence the compound’s lipophilicity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-nitrobenzaldehyde: Similar structure but lacks the trifluoromethyl group.

    3-Methoxy-4-nitrobenzaldehyde: Similar structure but lacks the trifluoromethyl group.

    2-Nitro-4-(trifluoromethyl)phenol: Similar functional groups but different core structure.

Uniqueness

3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is unique due to the combination of methoxy, nitro, and trifluoromethyl groups attached to a benzaldehyde core. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactions, making it a valuable compound for research applications.

Properties

IUPAC Name

3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO5/c1-23-14-6-9(8-20)2-4-13(14)24-12-5-3-10(15(16,17)18)7-11(12)19(21)22/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAFDLLORPBBMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357886
Record name 3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5509-72-8
Record name 3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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